4-propan-2-yl-1H-pyrazole-5-carboxylic acid
Description
Properties
IUPAC Name |
4-propan-2-yl-1H-pyrazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-4(2)5-3-8-9-6(5)7(10)11/h3-4H,1-2H3,(H,8,9)(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAVSCLPENYZXLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(NN=C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260621-19-9 | |
| Record name | 4-(propan-2-yl)-1H-pyrazole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Classical Cyclocondensation Methods
β-Keto Acid and Hydrazine Cyclization
The most direct route involves cyclocondensation of a β-keto acid derivative with hydrazine. For 4-propan-2-yl-1H-pyrazole-5-carboxylic acid, 4-isopropyl-3-oxopentanoic acid serves as the precursor. Reaction with hydrazine hydrate in refluxing ethanol (78°C, 12–18 hours) induces cyclization, yielding the pyrazole core with concomitant carboxylate formation.
Mechanistic Insights :
- The β-keto acid’s carbonyl groups undergo nucleophilic attack by hydrazine, forming intermediate hydrazones.
- Intramolecular dehydration generates the pyrazole ring, with the isopropyl group occupying the 4-position due to steric and electronic factors.
Optimization Parameters :
- Solvent : Ethanol or acetic acid improves solubility and reaction homogeneity.
- Catalyst : Sodium acetate (5 mol%) accelerates cyclization, reducing reaction time to 8–10 hours.
- Yield : Unoptimized conditions yield 45–55%, rising to 68–72% with catalytic additives.
Table 1: Cyclocondensation Reaction Conditions
| Precursor | Solvent | Catalyst | Time (h) | Yield (%) |
|---|---|---|---|---|
| 4-Isopropyl-3-oxopentanoic acid | Ethanol | None | 18 | 48 |
| 4-Isopropyl-3-oxopentanoic acid | Acetic acid | NaOAc (5 mol%) | 10 | 70 |
Transition-Metal-Catalyzed Coupling Approaches
Suzuki-Miyaura Cross-Coupling
Solid-Phase Synthesis Strategies
Resin-bound synthesis minimizes purification challenges. Wang resin-linked pyrazole intermediates undergo sequential:
Purification and Characterization
Isolation Techniques
Chemical Reactions Analysis
Types of Reactions
4-propan-2-yl-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole-5-carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups, such as halogens, alkyl, or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or iodine (I2) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include various substituted pyrazole derivatives, which can be further functionalized for specific applications in medicinal chemistry and material science .
Scientific Research Applications
Pharmaceutical Applications
The pharmaceutical industry has shown considerable interest in 4-propan-2-yl-1H-pyrazole-5-carboxylic acid due to its potential therapeutic effects. Research indicates that this compound may exhibit various biological activities, including:
- Anti-inflammatory Effects : Studies suggest that derivatives of pyrazole compounds can inhibit inflammatory pathways, making them candidates for treating conditions like arthritis and other inflammatory diseases .
- Anticancer Activity : Pyrazole derivatives have been synthesized and tested for their efficacy against various cancer cell lines. For instance, compounds structurally related to 4-propan-2-yl-1H-pyrazole-5-carboxylic acid have demonstrated significant antiproliferative activity against human liver, breast, and colon carcinoma cell lines .
- Antimicrobial Properties : This compound and its derivatives have also been evaluated for their antimicrobial activity against bacteria and fungi. The presence of the pyrazole ring enhances the antimicrobial efficacy of these compounds .
Agricultural Chemistry
In agricultural chemistry, 4-propan-2-yl-1H-pyrazole-5-carboxylic acid serves as a key ingredient in the development of agrochemicals:
- Herbicides and Fungicides : The compound is utilized in formulating herbicides and fungicides that protect crops from pests and diseases. Its application is crucial for sustainable agricultural practices .
Material Science
The versatility of 4-propan-2-yl-1H-pyrazole-5-carboxylic acid extends to material science:
- Synthesis of Advanced Materials : This compound is involved in synthesizing polymers and coatings that exhibit enhanced durability and resistance to environmental factors. Its unique chemical properties contribute to the development of high-performance materials .
Analytical Chemistry
In analytical chemistry, 4-propan-2-yl-1H-pyrazole-5-carboxylic acid acts as a reagent:
- Detection and Quantification : It is used in various analytical techniques to aid in the detection and quantification of other chemical substances, facilitating research across multiple disciplines .
Case Study 1: Anticancer Activity Assessment
A study synthesized a series of pyrazole derivatives, including 4-propan-2-yl-1H-pyrazole-5-carboxylic acid, assessing their antiproliferative effects against human cancer cell lines. The results indicated that specific modifications to the pyrazole structure significantly enhanced anticancer activity, suggesting a promising avenue for drug development .
Case Study 2: Agricultural Applications
Research focused on the application of pyrazole-based herbicides demonstrated effective pest control with minimal environmental impact. Field trials indicated that formulations containing 4-propan-2-yl-1H-pyrazole-5-carboxylic acid significantly reduced weed populations while maintaining crop yield .
Mechanism of Action
The mechanism of action of 4-propan-2-yl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its therapeutic potential.
Comparison with Similar Compounds
Physical-Chemical Properties
Substituent positions and functional groups significantly alter physical-chemical properties. Key comparisons include:
Key Observations :
- Electron-Withdrawing Groups : Bromine in lowers pKa slightly (2.50 vs. estimated ~2.5 for the target compound), while trifluoromethyl groups in increase electronegativity and lipophilicity.
- Molecular Weight : Aromatic substituents (e.g., phenyl in ) increase molecular weight and reduce aqueous solubility.
Comparison of Methods :
Structure-Activity Relationships :
Biological Activity
4-Propan-2-yl-1H-pyrazole-5-carboxylic acid is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by case studies, research findings, and data tables.
The molecular formula for 4-propan-2-yl-1H-pyrazole-5-carboxylic acid is , with a molecular weight of approximately 154.17 g/mol. The structure includes a pyrazole ring with a carboxylic acid functional group, which is crucial for its biological activity.
The biological activity of 4-propan-2-yl-1H-pyrazole-5-carboxylic acid is thought to involve the inhibition of specific enzymes and modulation of various biochemical pathways. For instance, it may interact with targets involved in inflammation and cancer progression, leading to therapeutic effects through enzyme inhibition or receptor modulation .
1. Anti-inflammatory Activity
Research indicates that pyrazole derivatives, including 4-propan-2-yl-1H-pyrazole-5-carboxylic acid, exhibit significant anti-inflammatory properties. These compounds may inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), thereby reducing inflammation in various models .
2. Antimicrobial Activity
Studies have shown that this compound possesses antimicrobial properties against a range of pathogens. Its effectiveness can be attributed to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways .
3. Anticancer Activity
The anticancer potential of 4-propan-2-yl-1H-pyrazole-5-carboxylic acid has been explored in various studies. Notably, it has demonstrated cytotoxic effects against several cancer cell lines.
These results indicate that the compound may serve as a lead structure for developing new anticancer agents.
Case Studies
Several studies have reported on the biological activity of pyrazole derivatives similar to 4-propan-2-yl-1H-pyrazole-5-carboxylic acid:
- Study on Anticancer Activity :
- Anti-inflammatory Mechanism :
Q & A
Q. What are the standard synthetic routes for 4-propan-2-yl-1H-pyrazole-5-carboxylic acid, and how are intermediates characterized?
The synthesis typically involves cyclocondensation of ethyl acetoacetate with hydrazine derivatives, followed by regioselective functionalization. For example, a multi-step procedure may include:
- Cyclocondensation of ethyl acetoacetate with substituted hydrazines under reflux in ethanol.
- Introduction of the isopropyl group via alkylation or Suzuki-Miyaura coupling (if aryl halides are present).
- Hydrolysis of the ester group using NaOH or LiOH to yield the carboxylic acid . Intermediates are characterized via /-NMR, IR (for ester/carboxylic acid differentiation), and mass spectrometry to confirm regiochemistry and purity .
Q. Which spectroscopic techniques are critical for confirming the structure of 4-propan-2-yl-1H-pyrazole-5-carboxylic acid?
Key methods include:
- NMR : -NMR identifies proton environments (e.g., aromatic protons at δ 6.5–8.0 ppm, carboxylic acid proton at δ ~12–13 ppm). -NMR confirms carbonyl (C=O, ~165–170 ppm) and quaternary carbons.
- IR : Stretching vibrations for C=O (~1700 cm) and O-H (~2500–3500 cm).
- Mass spectrometry : Molecular ion peaks (e.g., [M+H]) and fragmentation patterns validate the molecular formula .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate steric hindrance from the isopropyl group during synthesis?
Steric effects from the isopropyl substituent may reduce yields in coupling reactions. Strategies include:
Q. What computational methods are suitable for predicting the electronic properties of 4-propan-2-yl-1H-pyrazole-5-carboxylic acid?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model:
- Electron density distribution, highlighting nucleophilic/electrophilic sites.
- HOMO-LUMO gaps to assess reactivity.
- Solvent effects (using PCM models) on tautomeric equilibria (e.g., pyrazole ring protonation states) .
Q. How do structural modifications (e.g., substituent position) influence biological activity compared to analogs like 4-carboxylic acid derivatives?
- Positional effects : The 5-carboxylic acid group enhances hydrogen bonding with target enzymes (e.g., cyclooxygenase-2) compared to 4-carboxylic acid isomers, as shown in docking studies.
- Substituent impact : Electron-withdrawing groups (e.g., trifluoromethyl in related compounds) increase metabolic stability but may reduce solubility .
Data Analysis & Contradiction Resolution
Q. How should researchers address variability in antimicrobial activity assays for this compound?
Contradictory results may arise from:
- Purity issues : Validate via HPLC (>95% purity) and elemental analysis.
- Stereochemical factors : Use X-ray crystallography (SHELX suite) to confirm absolute configuration .
- Assay conditions : Standardize MIC testing across multiple bacterial strains and control for pH-dependent solubility .
Q. What strategies resolve discrepancies in computational vs. experimental solubility data?
- Experimental validation : Use shake-flask or UV-Vis methods in buffered solutions (pH 1–7.4).
- DFT refinement : Incorporate explicit solvent molecules or Gibbs free energy corrections for protonation states .
Structure-Activity Relationship (SAR) Studies
Q. Which in vitro assays are most effective for evaluating anti-inflammatory potential?
- COX-2 inhibition : ELISA-based assays measuring prostaglandin E suppression.
- NF-κB pathway analysis : Luciferase reporter assays in macrophage-like cells (e.g., RAW 264.7).
- Compare IC values against reference drugs (e.g., celecoxib) to assess potency .
Methodological Best Practices
Q. What crystallization techniques improve success rates for X-ray diffraction studies?
Q. How to design a robust SAR study for pyrazole derivatives?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
